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Compound of Interest

Compound Name: 5-Chloropyridine-2-carbothioamide

Cat. No.: B1427317 Get Quote

In the landscape of modern medicinal chemistry and materials science, the pyridine nucleus is

a cornerstone scaffold, prized for its presence in numerous natural products and

pharmaceuticals. When functionalized with a carbothioamide (thioamide) group, its synthetic

potential is significantly amplified. The 5-Chloropyridine-2-carbothioamide molecule, in

particular, represents a highly strategic building block. The thioamide group serves as a

versatile handle for a variety of cyclization reactions, while the chloro-substituent at the 5-

position offers a site for subsequent functionalization, such as cross-coupling reactions,

enabling the generation of diverse molecular libraries.

This guide provides an in-depth exploration of key cyclization reactions involving 5-
Chloropyridine-2-carbothioamide. It is designed for researchers, synthetic chemists, and

drug development professionals, offering not just procedural steps but also the underlying

mechanistic rationale to empower effective and innovative synthesis design. The protocols

described herein are foundational templates, amenable to adaptation for the synthesis of novel

heterocyclic entities with significant therapeutic potential. Recent studies have highlighted the

anti-inflammatory promise of pyridine carbothioamide analogs, underscoring the relevance of

this scaffold in drug discovery.[1]

Synthesis of 6-Chloro-2-substituted-thiazolo[5,4-
b]pyridines via Hantzsch-Type Cyclization
The construction of the thiazolo[5,4-b]pyridine core is of significant interest due to its

prevalence in molecules with potent biological activity, including c-KIT inhibitors designed to
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overcome drug resistance in cancer therapy.[2] The most direct and reliable method to

construct this fused heterocyclic system from 5-Chloropyridine-2-carbothioamide is through

a reaction analogous to the classic Hantzsch thiazole synthesis.

Mechanistic Rationale
This reaction leverages the nucleophilicity of the thioamide's sulfur atom and the electrophilicity

of α-halocarbonyl compounds.[3] The process unfolds in two sequential steps:

S-Alkylation: The sulfur atom of the thioamide performs a nucleophilic attack on the α-carbon

of the haloketone, displacing the halide and forming a thioimino ester intermediate.

Intramolecular Cyclocondensation: The nitrogen atom of the thioimino ester then attacks the

carbonyl carbon, followed by dehydration, to form the thermodynamically stable aromatic

thiazole ring.

This pathway is highly efficient and tolerates a wide range of substituents on the α-

halocarbonyl partner, allowing for the introduction of diverse chemical functionalities at the 2-

position of the resulting thiazolopyridine scaffold.

Experimental Protocol: Synthesis of 6-Chloro-2-
methylthiazolo[5,4-b]pyridine
This protocol details the reaction with chloroacetone as a representative α-haloketone.

Materials:

5-Chloropyridine-2-carbothioamide (1.0 eq)

Chloroacetone (1.1 eq)

Ethanol (anhydrous)

Sodium bicarbonate (optional, for acid scavenging)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9817970/
https://www.benchchem.com/product/b1427317?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147142/
https://www.benchchem.com/product/b1427317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-
Chloropyridine-2-carbothioamide (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per

gram of thioamide).

To this solution, add chloroacetone (1.1 eq).

Heat the reaction mixture to reflux (approx. 78 °C). The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30%

Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

Upon completion, allow the mixture to cool to room temperature. The product may precipitate

from the solution. If not, reduce the solvent volume under reduced pressure.

Pour the reaction mixture into cold water. If an acid scavenger like sodium bicarbonate was

not used, the solution may be acidic. Neutralize carefully with a saturated solution of sodium

bicarbonate.

Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a

small amount of cold ethanol to remove impurities.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or by column chromatography on silica gel.

Data Summary: Representative Thiazolo[5,4-b]pyridine
Syntheses

α-Halocarbonyl
Reagent

R-Group at 2-
position

Typical Solvent Reaction Time (h)

Chloroacetone -CH₃ Ethanol 4-8

2-

Bromoacetophenone
-C₆H₅ (Phenyl) Ethanol/DMF 6-12

Ethyl 2-bromoacetate -CH₂CO₂Et Ethanol 8-16

Workflow Diagram
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Reaction Setup

Reaction

Work-up & Purification

Dissolve 5-Chloropyridine-
2-carbothioamide in Ethanol

Add α-Haloketone
(e.g., Chloroacetone)

Heat to Reflux
(78 °C)

Monitor by TLC
(4-8 hours)

Cool to RT & 
Reduce Volume

Precipitate in Water
(Neutralize if needed)

Filter Solid

Purify by Recrystallization
or Chromatography

Click to download full resolution via product page

Caption: General workflow for Hantzsch-type thiazole synthesis.
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Synthesis of Pyridinyl-1,2,4-Thiadiazoles via
Oxidative Cyclization
The 1,2,4-thiadiazole ring is another valuable heterocyclic motif found in various biologically

active compounds. Its synthesis from a thioamide precursor typically requires an oxidative C-N

and S-N bond formation. Several methods exist, often employing oxidants like iodine, hydrogen

peroxide, or bromine.[4]

Mechanistic Rationale
One common pathway involves the reaction of the thioamide with an N-functionalized imidoyl

chloride or a similar electrophile. A more direct approach, particularly for forming 3,5-

disubstituted 1,2,4-thiadiazoles, is the oxidative cyclization of thioamides with reagents that can

facilitate the necessary bond formations. For instance, reaction with an oxidant can generate a

reactive sulfenyl intermediate which then undergoes cyclization with another molecule of

thioamide or a nitrogen source.

Experimental Protocol: Synthesis of 3,5-bis(5-
chloropyridin-2-yl)-1,2,4-thiadiazole
This protocol is a representative method for the oxidative dimerization-cyclization of a

thioamide using iodine.

Materials:

5-Chloropyridine-2-carbothioamide (2.0 eq)

Iodine (I₂) (1.0 eq)

Pyridine or Triethylamine (base)

Dichloromethane (DCM) or Ethanol

Procedure:

Suspend 5-Chloropyridine-2-carbothioamide (2.0 eq) in DCM in a round-bottom flask with

magnetic stirring.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.researchgate.net/figure/Synthesis-of-1-2-4-thiadiazoles-5-via-molecular-I2-as-sole-oxidant_fig6_364835036
https://www.benchchem.com/product/b1427317?utm_src=pdf-body
https://www.benchchem.com/product/b1427317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the base (e.g., pyridine, 2.2 eq) to the suspension.

Prepare a solution of iodine (1.0 eq) in the same solvent and add it dropwise to the

thioamide suspension at room temperature. A color change is typically observed as the

iodine is consumed.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC for the

disappearance of the starting material.

After completion, dilute the reaction mixture with DCM and wash sequentially with a

saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine,

followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

The resulting crude solid should be purified by column chromatography (silica gel) or

recrystallization to yield the pure 1,2,4-thiadiazole product.

Reaction Mechanism Diagram
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Thioamide
(2 equivalents)

Iodine (I₂) + Base

Step 1

Oxidative Dimerization
(Formation of S-S linked intermediate)

Step 2

Intramolecular Nucleophilic Attack
(N attacks C=N)

Step 3

3,5-Disubstituted-1,2,4-Thiadiazole
(Elimination of H₂S or equivalent)

Step 4

Click to download full resolution via product page

Caption: Plausible mechanism for oxidative formation of 1,2,4-thiadiazoles.

Reaction with N,N-Dimethylformamide Dimethyl
Acetal (DMF-DMA) for Pyridine Synthesis
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a potent and versatile one-carbon

synthon used extensively in heterocyclic synthesis.[5][6] It reacts readily with nucleophiles,
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including primary thioamides, to form highly reactive intermediates that can be trapped in

cyclocondensation reactions.[7][8]

Mechanistic Rationale
The reaction of 5-Chloropyridine-2-carbothioamide with DMF-DMA initially forms a

vinylogous thioamide intermediate by condensation at the thioamide nitrogen and subsequent

rearrangement. This intermediate is a powerful building block. When reacted with a compound

containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence

of a basic catalyst like piperidine, it undergoes a cyclocondensation reaction. The active

methylene compound adds to the electrophilic enamine-like system, followed by intramolecular

cyclization and elimination of dimethylamine and hydrogen sulfide (or its equivalent) to furnish

a new, highly substituted pyridine ring.[9]

Experimental Protocol: Synthesis of a Substituted 2,2'-
Bipyridine Derivative
Materials:

5-Chloropyridine-2-carbothioamide (1.0 eq)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

Malononitrile (1.0 eq)

Piperidine (catalytic amount)

Dimethylformamide (DMF, anhydrous)

Procedure:

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 5-
Chloropyridine-2-carbothioamide (1.0 eq) in anhydrous DMF.

Add DMF-DMA (1.2 eq) and heat the mixture to 80-90 °C for 1-2 hours to form the

intermediate.
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Cool the mixture to room temperature and add malononitrile (1.0 eq), followed by a catalytic

amount of piperidine (2-3 drops).

Heat the reaction mixture to reflux (approx. 153 °C) for 6-10 hours. Monitor the reaction

progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker

of ice-water with stirring.

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with

water.

Dry the crude product in a vacuum oven. Further purification can be achieved by

recrystallization from a suitable solvent like ethanol or acetonitrile.

Data Summary: Cyclocondensation Partners for DMF-
DMA Adduct

Active Methylene
Compound

Resulting Heterocycle
Core

Key Functional Groups

Malononitrile Substituted 2,2'-Bipyridine -CN, -NH₂

Ethyl Cyanoacetate Substituted 2,2'-Bipyridine -CN, -OH (pyridone)

Acetylacetone Substituted 2,2'-Bipyridine -COCH₃, -CH₃

Workflow Diagram for Pyridine Synthesis via DMF-DMA
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Step 1: Intermediate Formation

Step 2: Cyclocondensation

Step 3: Isolation

5-Chloropyridine-2-carbothioamide
+ DMF-DMA in DMF

Heat at 80-90 °C
(1-2 hours)

Cool, then add:
- Malononitrile

- Piperidine (cat.)

Heat to Reflux
(6-10 hours)

Pour into Ice-Water

Filter Precipitate

Dry and Purify
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Caption: Workflow for bipyridine synthesis using DMF-DMA.
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Conclusion and Outlook
5-Chloropyridine-2-carbothioamide is a readily accessible and highly versatile precursor for

constructing a range of medicinally relevant heterocyclic scaffolds. The protocols detailed in

this guide for synthesizing thiazolo[5,4-b]pyridines, 1,2,4-thiadiazoles, and substituted

bipyridines provide robust starting points for discovery programs. The ability to further modify

the 5-chloro position post-cyclization adds another layer of synthetic utility, enabling the rapid

exploration of structure-activity relationships (SAR) crucial for the development of novel

therapeutics. The continued exploration of this building block is certain to yield new molecular

entities with potent and selective biological activities.

References
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming

Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]

Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-

(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-

carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa.

PubMed. Available at: [Link]

Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-

carbothioamide derivatives. IOPscience. Available at: [Link]

Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. SpringerLink. Available

at: [Link]

Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b.

ResearchGate. Available at: [Link]

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-

Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and

Antiproliferative Agents. MDPI. Available at: [Link]

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as

Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at:

[Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1427317?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072481/
https://pubmed.ncbi.nlm.nih.gov/19128974/
https://iopscience.iop.org/article/10.1088/1757-899X/1105/1/012053
https://link.springer.com/article/10.1007/s10593-024-03403-z
https://www.researchgate.net/figure/Synthesis-of-pyrazole-1-carbothioamide-5-and-pyrido-2-3-d-pyrimidinthione-derivatives_fig2_330685651
https://www.mdpi.com/1420-3049/22/5/743
https://nanobioletters.com/wp-content/uploads/2021/09/AIN-210906-092.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-

pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. Available at: [Link]

A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives

from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center

for Biotechnology Information. Available at: [Link]

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-

(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate

targeting GPR119. PubMed. Available at: [Link]

Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid.

MDPI. Available at: [Link]

Synthesis of 1,2,4-thiadiazoles 5 via molecular I2 as sole oxidant. ResearchGate. Available

at: [Link]

Synthesis of Thiadiazoles and 1,2,4-triazoles Derived From Cyclopropane Dicarboxylic Acid.

PubMed. Available at: [Link]

Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Royal Society of

Chemistry. Available at: [Link]

5-Chloropyridine-2-carbothioamide. PubChem. Available at: [Link]

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular

modeling to in-vivo evaluation. PubMed. Available at: [Link]

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

MDPI. Available at: [Link]

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine

moiety and assessment as antimicrobial agents. National Center for Biotechnology

Information. Available at: [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://jjc.yu.edu.jo/index.php/jjc/article/view/184
https://www.researchgate.net/publication/250058864_A_Single-Step_Preparation_of_Thiazolo54-bpyridine-_and_Thiazolo54-cpyridine_Derivatives_from_Chloronitropyridines_and_Thioamides_or_Thioureas
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273228/
https://pubmed.ncbi.nlm.nih.gov/25208139/
https://www.mdpi.com/1420-3049/10/9/1153
https://www.researchgate.net/figure/Synthesis-of-1-2-4-thiadiazoles-5-via-molecular-I2-as-sole-oxidant_fig3_362243003
https://pubmed.ncbi.nlm.nih.gov/16230869/
https://pubs.rsc.org/en/content/articlelanding/2015/qo/c5qo00142a
https://www.benchchem.com/product/b1427317?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/58742268
https://pubmed.ncbi.nlm.nih.gov/38808169/
https://www.mdpi.com/1420-3049/27/19/6274
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-(5-Chloropyridin-2-yl)-1H-imidazole-1-carbothioamide. PubChem. Available at: [Link]

Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally

Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. ResearchGate.

Available at: [Link]

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines

with aminoalkyl chlorides. National Center for Biotechnology Information. Available at: [Link]

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center

for Biotechnology Information. Available at: [Link]

A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. Google Patents.

Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific

Research Publishing. Available at: [Link]

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.

MDPI. Available at: [Link]

N,N -Dimethylformamide Dimethyl Acetal. ResearchGate. Available at: [Link]

Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular
modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming
Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-5-Chloropyridin-2-yl-1H-imidazole-1-carbothioamide
https://www.researchgate.net/publication/228414407_Dimethylformamide_Dimethyl_Acetal_in_Heterocylic_Synthesis_Synthesis_of_Polyfunctionally_Substituted_Pyridine_Derivatives_as_Precursors_to_Bicycles_and_Polycycles
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7984131/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270311/
https://www.scirp.org/html/3-1150165_17931.htm
https://www.mdpi.com/1420-3049/28/2/879
https://www.researchgate.net/publication/289531846_NN_-Dimethylformamide_Dimethyl_Acetal
https://www.mdpi.com/1420-3049/26/19/5815
https://www.benchchem.com/product/b1427317?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11749381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11749381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal -
Google Patents [patents.google.com]

6. scirp.org [scirp.org]

7. pdf.benchchem.com [pdf.benchchem.com]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Strategic Value of 5-Chloropyridine-2-
carbothioamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427317#cyclization-reactions-of-5-chloropyridine-2-
carbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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